molecular formula C18H28O3 B14286054 Butyl [4-(2-ethylbutyl)phenoxy]acetate CAS No. 136588-36-8

Butyl [4-(2-ethylbutyl)phenoxy]acetate

Cat. No.: B14286054
CAS No.: 136588-36-8
M. Wt: 292.4 g/mol
InChI Key: JJNZMWQOZAGEQG-UHFFFAOYSA-N
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Description

Butyl [4-(2-ethylbutyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl group attached to the phenoxyacetate moiety, which is further substituted with a 2-ethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.

    Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.

    Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.

Scientific Research Applications

Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl phenoxyacetate
  • Ethyl [4-(2-ethylbutyl)phenoxy]acetate
  • Methyl [4-(2-ethylbutyl)phenoxy]acetate

Uniqueness

Butyl [4-(2-ethylbutyl)phenoxy]acetate is unique due to the presence of both butyl and 2-ethylbutyl groups, which can influence its chemical properties and reactivity. The specific substitution pattern on the aromatic ring also distinguishes it from other phenoxyacetates, potentially leading to different biological and chemical behaviors.

Properties

CAS No.

136588-36-8

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

butyl 2-[4-(2-ethylbutyl)phenoxy]acetate

InChI

InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3

InChI Key

JJNZMWQOZAGEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC

Origin of Product

United States

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